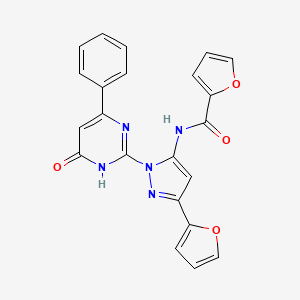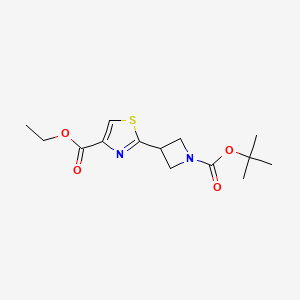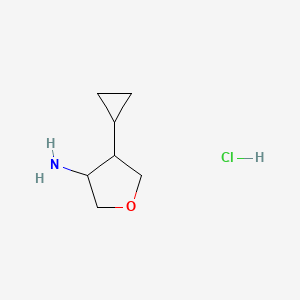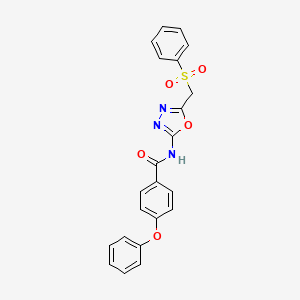![molecular formula C17H16ClFN2O3 B2680064 [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate CAS No. 871495-81-7](/img/structure/B2680064.png)
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H16ClFN2O3 and its molecular weight is 350.77. The purity is usually 95%.
BenchChem offers high-quality [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments with a nitrogenous core structure, betalamic acid, which condenses with imino compounds or amino acids/derivatives to form betacyanins and betaxanthins. They serve as chemosystematic markers across certain plant families and exhibit health-promoting properties due to their safety and antioxidant activity (Khan & Giridhar, 2015).
Synthetic Strategies of 2-Oxo-3-cyanopyridine Derivatives
2-Oxo-3-cyanopyridine derivatives have been noted for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The high reactivity of these scaffolds makes them significant intermediates in various organic syntheses, highlighting the potential for chemical modifications to achieve desired biological effects (Ghosh et al., 2015).
Organic Fluorophores: Toxicity and Molecular Imaging Applications
Fluorophores, including those structurally related to the target compound by incorporation of fluorine atoms, have been explored for in vivo cancer diagnosis through optical imaging. Despite concerns over their toxicity, these compounds can be utilized safely at concentrations lower than the toxic doses, offering real-time detection of cancer with relatively inexpensive equipment (Alford et al., 2009).
Chlorogenic Acid: Metabolic Syndrome and Food Additive Applications
Chlorogenic acid demonstrates anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, indicating the potential of structurally related compounds in treating metabolic syndrome. Additionally, its antimicrobial properties against a wide range of organisms highlight its utility as a natural molecule for food preservation (Santana-Gálvez et al., 2017).
Glycyrrhetinic Acid: Anticancer Scaffold
Glycyrrhetinic acids (GAs), extracted from licorice, have been investigated for their anticancer properties. The structural features of GAs, such as the presence of specific functional groups, significantly influence their cytotoxic effects, suggesting that similar structural analysis and derivative synthesis could be applied to explore the anticancer potential of the target compound (Hussain et al., 2021).
特性
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-4-3-5-14(19)12(13)6-7-16(23)24-10-15(22)21-17(11-20)8-1-2-9-17/h3-7H,1-2,8-10H2,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRDMROCNLWQQV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxycyclopentane-1-carboxylic acid](/img/no-structure.png)
![N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2679983.png)
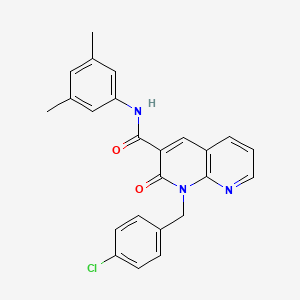

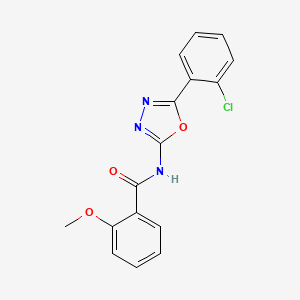
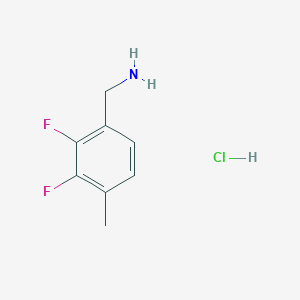
![3-(2,6-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679993.png)
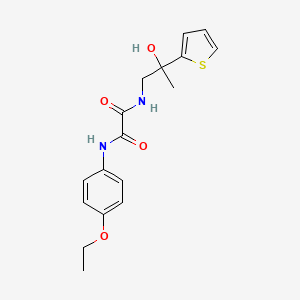
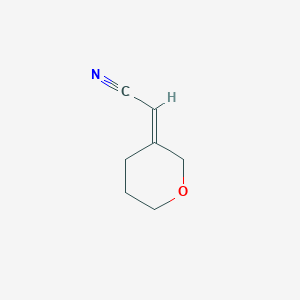
![2-{[1-(1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679998.png)
